4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid
Overview
Description
4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is first protected with a Boc group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Attachment of the Piperidine Derivative to the Phenyl Ring: The protected piperidine derivative is then reacted with a phenol derivative to form the piperidin-4-yloxyphenyl intermediate. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced to the phenyl ring through a borylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The boronic acid group can undergo hydrolysis under acidic or basic conditions to form the corresponding phenol.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol or borate ester.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through hydrolysis or oxidation of the boronic acid group.
Scientific Research Applications
4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki-Miyaura coupling to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic acid group acts as a nucleophile, forming a complex with the palladium catalyst. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The Boc-protected piperidine moiety provides steric protection, enhancing the selectivity and efficiency of the reaction .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the piperidine and Boc groups, making it less sterically hindered and more reactive in certain reactions.
4-Formylphenylboronic Acid: Contains a formyl group instead of the piperidine moiety, which alters its reactivity and applications.
4-(N-Boc-amino)phenylboronic Acid: Similar in structure but with an amino group instead of the piperidine moiety, affecting its steric and electronic properties.
Uniqueness
4-(1-Boc-Piperidin-4-yloxy)phenylboronic acid is unique due to the presence of the Boc-protected piperidine moiety, which provides steric protection and enhances the selectivity of reactions. This makes it particularly valuable in applications where high selectivity and efficiency are required .
Properties
IUPAC Name |
[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5/c1-16(2,3)23-15(19)18-10-8-14(9-11-18)22-13-6-4-12(5-7-13)17(20)21/h4-7,14,20-21H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTGXHYYZOUJKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679421 | |
Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224449-07-3 | |
Record name | (4-{[1-(tert-Butoxycarbonyl)piperidin-4-yl]oxy}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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